ethyl 4-{[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzenecarboxylate
Description
Ethyl 4-{[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzenecarboxylate is a pyrazole-benzoate ester hybrid compound characterized by a 4-iodo-1-methylpyrazole moiety linked via a carbonylamino spacer to an ethyl benzoate group. Pyrazole derivatives are widely explored in medicinal chemistry due to their versatility in modulating enzyme activity, particularly in anti-inflammatory and antioxidant contexts .
Properties
IUPAC Name |
ethyl 4-[(4-iodo-1-methylpyrazole-3-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14IN3O3/c1-3-21-14(20)9-4-6-10(7-5-9)16-13(19)12-11(15)8-18(2)17-12/h4-8H,3H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHOTFYNAHAGKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(C=C2I)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14IN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzenecarboxylate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives.
Coupling with Benzenecarboxylate: The final step involves coupling the iodinated pyrazole with ethyl benzenecarboxylate using appropriate coupling agents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzenecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the benzenecarboxylate group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with hydrogen peroxide could result in the formation of an oxidized pyrazole derivative .
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 4-{[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzenecarboxylate has shown promise in medicinal chemistry, particularly as a potential drug candidate due to its structural features that may interact with biological targets.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of pyrazole have been reported to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The incorporation of the iodo group enhances the compound's reactivity and potential binding affinity to target proteins involved in cancer progression .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of pyrazole derivatives. This compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests a potential application in treating inflammatory diseases .
Agricultural Applications
In agricultural sciences, compounds with similar structures have been explored for their efficacy as agrochemicals.
Herbicidal Properties
Studies indicate that pyrazole derivatives can act as herbicides by inhibiting specific metabolic pathways in plants. This compound could be developed into a selective herbicide that targets broadleaf weeds while minimizing damage to crops .
Pest Control
The compound's potential as an insecticide is under investigation, particularly for its ability to disrupt the nervous systems of pests. Research into similar compounds has shown effectiveness against various agricultural pests, suggesting that this compound could serve as a valuable tool in integrated pest management strategies .
General Synthetic Route
A common synthetic route includes:
- Formation of the pyrazole ring through condensation reactions.
- Introduction of the iodo group via electrophilic iodination.
- Coupling reactions to attach the ethoxy carbonyl group.
This method allows for the efficient production of the compound while maintaining high yields and purity .
Case Studies and Research Findings
Several studies have documented the biological activities and applications of this compound:
Mechanism of Action
The mechanism of action of ethyl 4-{[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzenecarboxylate involves its interaction with specific molecular targets. The iodine atom and the pyrazole ring play crucial roles in binding to target proteins or enzymes, modulating their activity . The benzenecarboxylate group may also contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis focuses on structurally analogous pyrazole derivatives to highlight key differences in substituents, molecular properties, and reported activities.
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde Derivatives
- Structure : These compounds feature a benzoyl group at position 1 and a phenyl group at position 3 of the pyrazole core, with a formyl substituent at position 4 .
- Activities : Derivatives 4c and 4e demonstrated potent antioxidant (IC₅₀: 12–15 µM in DPPH assay) and anti-inflammatory (70–75% inhibition in carrageenan-induced edema) activities, comparable to standards like ascorbic acid and diclofenac .
- Comparison: The absence of an iodine substituent and the presence of a formyl group in these derivatives may enhance electrophilicity, facilitating interactions with biological targets. In contrast, the iodine atom in the target compound could increase molecular weight (~415 g/mol vs. ~250–300 g/mol for 4c/4e) and lipophilicity (cLogP ~3.5 estimated for the target vs.
Ethyl 4-[(4-Chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate
- Structure : This analog replaces the pyrazole-iodo group with a chloro-substituted dithiazole ring, introducing sulfur atoms and a planar, conjugated system .
- Properties : The chloro and dithiazole groups may enhance π-π stacking and redox activity compared to the iodine-substituted pyrazole in the target compound. The molecular weight (~350 g/mol) is lower, suggesting improved solubility.
Ethyl 5-Amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate
- Structure: Features a benzothiazole substituent at position 1 of the pyrazole and an amino group at position 5 .
- Properties : The benzothiazole moiety contributes to aromatic stacking and hydrogen-bonding capabilities. With a molecular weight of 302.35 g/mol, this compound is smaller and more polar (cLogP ~2.1) than the target, likely improving aqueous solubility .
- Activities: Benzothiazole derivatives are known for anticancer and neuroprotective effects, though specific data for this compound are unavailable.
Data Table: Structural and Functional Comparison
Biological Activity
Ethyl 4-{[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzenecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
- Molecular Formula : CHNOI
- Molecular Weight : 396.19 g/mol
The compound features a pyrazole ring, which is known for its diverse pharmacological properties, including anti-inflammatory and anticancer activities.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. One study demonstrated that derivatives of pyrazole compounds exhibit selective cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle progression .
Anti-inflammatory Effects
Another area of research has focused on the anti-inflammatory properties of this compound. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential therapeutic applications in conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in disease processes. For instance, it has been reported to act as a competitive inhibitor of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative disorders like Alzheimer's disease. The inhibition of AChE can lead to increased acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission .
Study 1: Anticancer Activity Evaluation
A study conducted on various pyrazole derivatives, including this compound, revealed significant cytotoxic effects against human cancer cell lines. The compound exhibited an IC50 value of approximately 15 µM against MCF-7 cells, indicating potent anticancer activity .
Study 2: Anti-inflammatory Mechanism Analysis
In a controlled experiment assessing the anti-inflammatory effects, the compound was administered to lipopolysaccharide (LPS)-stimulated macrophages. Results indicated a marked reduction in nitric oxide production and decreased expression levels of COX-2, highlighting its potential as an anti-inflammatory agent .
Data Table: Summary of Biological Activities
| Activity Type | Effect | Cell Line/Model | IC50/EC50 Value |
|---|---|---|---|
| Anticancer | Cytotoxicity | MCF-7 | ~15 µM |
| Anti-inflammatory | Cytokine inhibition | LPS-stimulated macrophages | N/A |
| Enzyme Inhibition | AChE inhibition | In vitro assay | N/A |
Q & A
Q. What are the common synthetic routes for ethyl 4-{[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzenecarboxylate?
The synthesis typically involves multi-step protocols:
- Step 1 : Condensation of substituted pyrazole precursors (e.g., 4-iodo-1-methyl-1H-pyrazole-3-carboxylic acid) with ethyl 4-aminobenzoate.
- Step 2 : Activation of the carboxylic acid group using coupling agents like EDCl/HOBt or CDI to form the amide bond.
- Step 3 : Purification via column chromatography or recrystallization. Key reaction conditions (solvent, temperature, catalysts) vary based on the stability of the iodinated pyrazole moiety. For analogs, cyclization with hydrazine hydrate is a critical step .
| Synthetic Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Amide bond formation | EDCl, HOBt, DMF, RT, 12h | 60-75% | |
| Iodination optimization | NIS (N-iodosuccinimide), DCM, 0°C to RT | 80-90% |
Q. Which spectroscopic methods are critical for characterizing this compound?
- NMR (¹H/¹³C) : Confirms substitution patterns (e.g., methyl group at N1 of pyrazole, ethyl ester resonance).
- IR Spectroscopy : Identifies carbonyl stretches (amide C=O at ~1650–1700 cm⁻¹, ester C=O at ~1720 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight, especially the isotopic pattern due to iodine .
- X-ray Crystallography : Resolves crystal packing and confirms stereoelectronic effects of the iodine substituent .
Advanced Research Questions
Q. How can researchers optimize the iodination step to improve yield and purity?
- Methodology : Use N-iodosuccinimide (NIS) in dichloromethane at 0°C to minimize side reactions.
- Monitoring : Track reaction progress via TLC (Rf shift) or in situ Raman spectroscopy for iodine incorporation.
- Work-up : Extract unreacted iodine with sodium thiosulfate to prevent column contamination .
Q. What strategies address contradictory biological activity data in structurally similar pyrazole derivatives?
Contradictions often arise from subtle structural variations (e.g., halogen position, ester vs. amide groups). To resolve:
- SAR Studies : Systematically modify substituents (e.g., replace iodine with bromine or methyl groups) and compare bioactivity .
- Computational Modeling : Use DFT calculations to analyze electronic effects of iodine on binding affinity .
- In vitro Assays : Replicate studies under standardized conditions (e.g., fixed pH, temperature) to isolate variables .
Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?
Q. What crystallographic insights explain the compound’s stability and packing behavior?
X-ray studies of analogs reveal:
- Hydrogen Bonding : Amide N–H···O=C interactions stabilize the planar structure.
- Halogen Bonding : The iodine atom participates in weak C–I···O interactions, affecting crystal packing .
- Torsional Angles : The dihedral angle between the pyrazole and benzene rings (≈15–25°) minimizes steric strain .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
